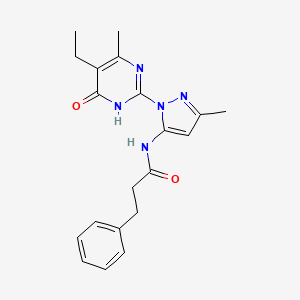

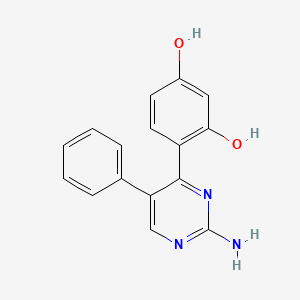

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

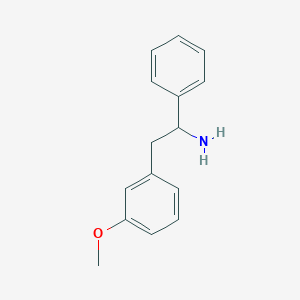

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. For example, a study conducted by Rahmouni et al. (2016) describes the synthesis of a series of pyrazolopyrimidines and their evaluation as anticancer agents and 5-lipoxygenase inhibitors, suggesting their potential in the development of new therapeutic agents (Rahmouni et al., 2016). This work illustrates the compound's role in generating derivatives with significant biological activities, highlighting its utility in medicinal chemistry research.

Antimicrobial Activity

Another area of application for this compound and its derivatives is in antimicrobial research. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities. This research points to the potential use of such compounds in developing new antibacterial agents, contributing to the ongoing search for effective treatments against drug-resistant bacteria (Gad-Elkareem et al., 2011).

Catalysis and Chemical Synthesis

The compound has also been explored as a precursor in the catalytic synthesis of heterocyclic compounds. Heravi et al. (2007) reported on the use of heteropolyacids in synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide, demonstrating the compound's applicability in facilitating chemical transformations through catalysis (Heravi et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of TCMDC-124934 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a key enzyme involved in protein synthesis in the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-124934 inhibits the PfAsnRS enzyme via a unique mechanism known as reaction hijacking . This involves the enzyme-mediated production of an Asn-TCMDC-124934 adduct, which inhibits protein translation and activates the amino acid starvation response . This mechanism is selective for PfAsnRS, with human AsnRS being much less susceptible .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124934 affects the protein translation pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the parasite . Additionally, the compound has been linked to the nucleoside transporter 4 (PfNT4), suggesting potential effects on nucleoside transport .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of TCMDC-124934’s action include the inhibition of protein translation and the activation of the amino acid starvation response in Plasmodium falciparum . This leads to a potent anti-parasitic effect, with the compound showing strong activity against parasite cultures .

Action Environment

Análisis Bioquímico

Biochemical Properties

TCMDC-124934 has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme in the life cycle of the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating a unique mode of interaction .

Cellular Effects

The effects of TCMDC-124934 on cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that TCMDC-124934 may interfere with the RNA splicing process in Plasmodium falciparum, affecting the parasite’s ability to survive and reproduce .

Molecular Mechanism

The molecular mechanism of action of TCMDC-124934 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, it has been shown to bind to the PfProRS enzyme, inhibiting its activity and thereby disrupting the life cycle of the malaria parasite .

Temporal Effects in Laboratory Settings

The effects of TCMDC-124934 over time in laboratory settings have been studied, with a focus on the compound’s stability, degradation, and long-term effects on cellular function

Propiedades

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-16-14(3)21-20(23-19(16)27)25-17(12-13(2)24-25)22-18(26)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,22,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDUCKJXJOISLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2984466.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)